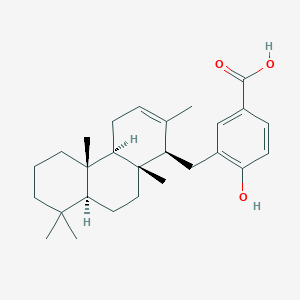
(+)-Makassaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-makassaric acid is a meroterpenoid isolated from the marine sponge Acanthodendrilla sp. It exhibits inhibitory activity against the enzyme mitogen-activated protein kinase-activated protein kinase 2 (EC 2.7.11.1). It has a role as a metabolite and a protein kinase inhibitor. It is a meroterpenoid, a carbotricyclic compound and a monohydroxybenzoic acid.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have shown that (+)-Makassaric acid possesses significant cytotoxic properties against various cancer cell lines.
- Mechanism of Action : The compound inhibits MK2, which plays a crucial role in regulating inflammatory responses and cell survival pathways in cancer cells. By targeting this kinase, this compound can induce apoptosis in malignant cells while sparing normal cells, thereby presenting a selective anticancer strategy .
- Case Studies : Research indicates that this compound has shown effectiveness against:
Anti-inflammatory Applications
The inhibition of MK2 by this compound positions it as a candidate for treating inflammatory diseases.
- Inflammatory Diseases : The compound has been studied for its effects on conditions such as rheumatoid arthritis and inflammatory bowel disease. By modulating the p38-MK2-NF-κB signaling pathway, it reduces cytokine production and inflammation .
- Research Findings : In animal models, this compound has been shown to alleviate symptoms associated with:
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective properties.
- Mechanism : It is believed that the compound's action on MK2 may help mitigate neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's disease .
- Potential Applications : Studies indicate that inhibiting MK2 can reduce inflammation associated with neurodegenerative processes, offering a pathway for developing treatments aimed at cognitive decline and related disorders.
Synthesis and Structural Insights
The synthesis of this compound has been explored using various biocatalytic methods, emphasizing its structural complexity and potential for modification to enhance biological activity.
- Synthetic Approaches : Recent advancements include stereocontrolled cyclizations that facilitate the production of this compound and its derivatives, potentially leading to more effective analogs with improved pharmacological profiles .
Data Summary
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of MK2 | Effective against hepatocarcinoma and erythroleukemia; induces apoptosis |
| Anti-inflammatory | Modulation of p38-MK2-NF-κB pathway | Reduces inflammation in colitis and postoperative ileus |
| Neuroprotective | Mitigation of neuroinflammation | Potential benefits in Alzheimer's disease models |
| Synthesis | Biocatalytic methods for efficient production | Advances in stereocontrolled synthesis enhance availability |
Propiedades
Fórmula molecular |
C27H38O3 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
3-[[(1R,4aR,4bS,8aS,10aS)-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C27H38O3/c1-17-7-10-23-26(4,14-11-22-25(2,3)12-6-13-27(22,23)5)20(17)16-19-15-18(24(29)30)8-9-21(19)28/h7-9,15,20,22-23,28H,6,10-14,16H2,1-5H3,(H,29,30)/t20-,22+,23+,26+,27+/m1/s1 |
Clave InChI |
VIOMEESUKISOEL-XDEZJFBHSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@@H]1CC4=C(C=CC(=C4)C(=O)O)O)C)(C)C)C |
SMILES canónico |
CC1=CCC2C3(CCCC(C3CCC2(C1CC4=C(C=CC(=C4)C(=O)O)O)C)(C)C)C |
Sinónimos |
(+)-makassaric acid makassaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















